Ractopamine-d6 Hydrochloride
Description
Distinctive Role of Ractopamine-d6 Hydrochloride as an Internal Standard
In the realm of quantitative analysis, an internal standard (IS) is a known amount of a compound added to a sample being analyzed. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should behave chemically and physically as similarly as possible to the analyte of interest.
This is where this compound excels as an internal standard for the analysis of ractopamine (B1197949). Because its chemical structure is nearly identical to that of ractopamine, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. researchgate.net However, due to its higher mass, the mass spectrometer can detect it as a distinct entity from the unlabeled ractopamine. jfda-online.com
By adding a known amount of this compound to a sample (e.g., meat tissue, urine), researchers can calculate the exact concentration of the native ractopamine in the sample by comparing the instrument's response for the two compounds. thermofisher.comnih.gov This method, known as stable isotope dilution analysis, is highly precise and accurate because it effectively cancels out most of the systematic errors that can occur during sample processing and analysis. nih.gov For instance, even if some of the sample is lost during an extraction step, the ratio of the analyte to the internal standard will remain constant.
Significance in Quantitative Bioanalysis and Environmental Monitoring Research
The use of this compound as an internal standard is of paramount significance in two major research areas: quantitative bioanalysis and environmental monitoring.
In quantitative bioanalysis , researchers need to determine the concentration of ractopamine residues in biological matrices such as animal tissues (muscle, liver), urine, and hair. jfda-online.comthermofisher.commountainscholar.org This is crucial for regulatory bodies and food safety agencies to ensure that meat products comply with the maximum residue limits (MRLs) set by various countries. thermofisher.comfao.org The development of sensitive and reliable analytical methods using this compound as an internal standard allows for the accurate quantification of ractopamine, even at very low concentrations (parts per billion or ppb). thermofisher.commountainscholar.orgmdpi.com
Several studies have detailed methods for the determination of ractopamine in various tissues. For example, a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard has been developed for the quantitative analysis of ractopamine in beef. thermofisher.com Similar methods have been established for pig hair and other animal-derived samples. jfda-online.comnih.gov
In environmental monitoring research , there are concerns about the potential impact of ractopamine on the environment. thepigsite.comnih.gov When animals excrete ractopamine, it can enter the soil and water systems through manure. thepigsite.com Researchers are investigating the fate and persistence of ractopamine in the environment to understand its potential ecological effects. symeres.com The use of this compound is essential for accurately measuring the levels of ractopamine in environmental samples like soil and water, helping to build a clearer picture of its environmental footprint. thepigsite.com Studies have shown that feeding ractopamine can improve nitrogen utilization in pigs, potentially reducing the amount of nitrogen excreted into the environment. thepigsite.comoup.com Accurate measurement using stable isotope-labeled standards is key to verifying such findings.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈D₆ClNO₃ | |
| Molecular Weight | 343.89 g/mol | |
| Appearance | White to Beige Solid; Off-White Solid; Crystalline powder | pharmaffiliates.comlgcstandards.com |
| Melting Point | 162-165°C | chemsrc.com |
| Solubility | Soluble in Methanol (B129727) and Water | chemsrc.com |
| Storage | Store at -20°C, under inert atmosphere; 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |
| CAS Number | 1276197-17-1 | pharmaffiliates.comchemsrc.com |
Research Findings on Ractopamine Analysis using this compound
| Research Area | Key Finding | Analytical Technique | Internal Standard Used | Reference(s) |
| Beef Analysis | A rapid and automated online method was developed for quantitative analysis of ractopamine in beef. | TurboFlow™ technology and tandem MS | This compound | thermofisher.com |
| Pig Hair Analysis | A method was developed to determine ractopamine in pig hair, with recoveries of 79-82%. | Liquid chromatography tandem mass spectrometry (LC-MS/MS) | Ractopamine-d5 | jfda-online.com |
| Multi-residue Analysis in Urine | A method was developed for the simultaneous determination of 42 veterinary drug residues, including ractopamine. | LC-MS/MS | Ractopamine-d6 | nih.gov |
| Residue Depletion in Beef Cattle | A validated LC-MS/MS assay was developed to quantify parent and total ractopamine in multiple tissue types. | LC-MS/MS | Ractopamine-d6 HCl | mountainscholar.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2,2,3,4,4,4-hexadeuterio-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,13D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-RUUVDYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies of Ractopamine D6 Hydrochloride
Synthetic Pathways for Deuterated Ractopamine (B1197949) Hydrochloride
The synthesis of Ractopamine-d6 Hydrochloride is a multi-step process designed to introduce six deuterium (B1214612) atoms into the molecular structure, ensuring its utility as a stable isotope-labeled internal standard for mass spectrometry applications. scispace.comscioninstruments.com A common and efficient pathway involves a sequence of reactions including hydrogen-deuterium exchange, reductive amination, deprotection, and final salt formation. google.com
Deuterium-Hydrogen Exchange Reaction Strategies
The initial and most critical step is the incorporation of deuterium atoms. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions on a precursor molecule. google.comacanthusresearch.com A patented method starts with a non-labeled compound, which undergoes an H-D exchange reaction in the presence of a deuterium source and a base. google.com
Key features of this strategy include:
Deuterium Source : Heavy water (D₂O) is a preferred and cost-effective deuterium source. google.comresearchgate.net Deuterated solvents like deuterated methanol (B129727) can also be used. google.comacanthusresearch.com
Catalysis : The exchange is often base-catalyzed. acanthusresearch.com Sodium deuteroxide (NaOD), generated in situ, or other bases like potassium carbonate and sodium tert-butoxide are effective. google.com Metal catalysts, such as ruthenium complexes, can also facilitate H-D exchange between olefins and deuterium oxide. researchgate.net
Reaction Control : The process is conducted in an organic solvent such as 1,4-dioxane. google.com Careful control of reaction conditions is necessary to ensure specific and efficient labeling. acanthusresearch.com This step can yield a key intermediate, a D-labeled ketone compound, with multiple deuterium atoms incorporated. google.com
Reductive Amination and Deprotection in Deuterated Synthesis
Following the deuterium labeling of a key intermediate, the next major step is reductive amination. This reaction forms the crucial secondary amine bond in the Ractopamine structure. google.comresearchgate.net
The process generally involves:
Reactants : A deuterated ketone intermediate is reacted with an appropriate amine, such as p-hydroxyphenylethanolamine or a protected version thereof. google.comgoogle.com
Reducing Agent : A key aspect of some synthetic routes is the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). smolecule.com This can introduce an additional deuterium atom into the molecule, contributing to the final d6-labeling. google.com The choice of reducing agent is critical, as it can be used to form primary, secondary, or tertiary amines. researchgate.net
Deprotection : If protecting groups are used on the amine or hydroxyl functionalities to prevent side reactions, a subsequent deprotection step is required to yield the final Ractopamine-d6 free base. google.com
An alternative patented approach involves reacting labeled raspberry ketone with octopamine, followed by a dehydration-reduction sequence to yield deuterated ractopamine. researchgate.net
Salt Formation for this compound
The final step in the synthesis is the conversion of the Ractopamine-d6 free base into its hydrochloride salt. This enhances the compound's stability and solubility in aqueous solutions, which is often required for analytical standards. The procedure is a standard acid-base reaction:
The Ractopamine-d6 free base is dissolved or stirred in a suitable solvent.
A solution of hydrochloric acid (HCl), often aqueous or in an organic solvent like ether or methanol, is added. chemicalbook.com
The this compound salt precipitates or is isolated after solvent removal (e.g., by lyophilization). chemicalbook.com
A Chinese patent describes a total yield for the entire process (H-D exchange, reductive amination, deprotection, and salt formation) of approximately 44%. google.com
Control and Assessment of Isotopic Abundance and Chemical Purity
Ensuring the quality of this compound is paramount for its function as an internal standard. This involves rigorous testing to confirm both its chemical purity and the extent and location of isotopic labeling. scispace.comnih.gov
Key Quality Control Parameters:
| Parameter | Method(s) | Typical Specification | Source(s) |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95% to >99% | lgcstandards.compatsnap.comtocris.com |
| Identity Confirmation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | lgcstandards.com |
| Isotopic Purity | Mass Spectrometry (MS) | >99% | patsnap.comlgcstandards.com |
| Isotopic Abundance | Mass Spectrometry (MS) | d6 >99%, minimal contribution from d0-d5 species | google.comlgcstandards.com |
High-resolution mass spectrometry is used to determine the accurate mass and confirm the molecular formula. lgcstandards.com ¹H NMR spectroscopy confirms the molecular structure and can verify the absence of protons at the specific sites where deuterium atoms have been incorporated. lgcstandards.com Mass spectrometry is also the primary tool for assessing isotopic purity, measuring the distribution of different isotopologues (d0, d1, d2, etc.) to ensure the d6-labeled compound is the overwhelmingly predominant species. lgcstandards.com For instance, a certificate of analysis for a related intermediate showed a d6 percentage of 99.07% with minimal amounts of lesser-deuterated species. lgcstandards.com
Strategies for High-Yield and Reproducible Production of Labeled Compounds
The consistent, high-yield production of this compound is essential for its commercial availability as a reliable analytical standard.
Strategies for Optimization Include:
Process Design : Designing a synthetic route with fewer, high-yielding steps using readily available and inexpensive starting materials is crucial. google.compatsnap.com The patented method starting from a non-labeled compound I is highlighted for its reasonable process design and low raw material cost. google.com
Reaction Condition Optimization : Fine-tuning reaction parameters such as temperature, solvent, and catalyst choice can significantly improve yield and reproducibility. For example, controlling temperature gradients during dehydration (60–80°C) and using platinum oxide (PtO₂) as a reduction catalyst can enhance reaction efficiency. smolecule.com Lowering the temperature (25–40°C) during reductive amination can minimize the loss of deuterium. smolecule.com
Catalyst Selection : The choice of catalyst, such as palladium-on-carbon (Pd/C) or platinum-group metals, can enhance deuterium uptake and reaction rates. smolecule.com
Purification Techniques : Efficient purification methods, such as recrystallization or chromatography, are vital to achieve high chemical purity and remove unlabeled or partially labeled impurities. chemicalbook.com
Quality Control Integration : Implementing in-process controls and rigorous final product testing ensures that each batch meets the required specifications for purity and isotopic abundance, guaranteeing reproducibility. nih.gov
By employing these strategies, manufacturers can achieve a reproducible process with high product purity (>98%) and controllable isotopic abundance (>96%). google.com
Advanced Analytical Methodologies Employing Ractopamine D6 Hydrochloride
Isotope Dilution Mass Spectrometry (IDMS) Fundamentals and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. rsc.orgnih.gov It relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotope-labeled internal standard" acts as a reference, allowing for precise quantification even in the presence of sample loss during preparation or instrumental variability. rsc.orgnih.gov
Principles of Quantification with Stable Isotope Internal Standards
The core principle of IDMS lies in the use of a stable isotope-labeled internal standard (SIL IS), such as Ractopamine-d6 hydrochloride. scioninstruments.com This standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). silantes.com When a known quantity of the SIL IS is added to a sample at the beginning of the analytical process, it behaves identically to the endogenous analyte throughout extraction, purification, and analysis. nih.govscispace.com
Mass spectrometry is used to measure the ratio of the signal intensity of the analyte to that of the SIL IS. silantes.com Since the amount of the SIL IS added is known, the concentration of the analyte in the original sample can be accurately calculated. clearsynth.com This ratiometric approach effectively compensates for variations in sample recovery and instrument response, leading to highly precise and accurate results. nih.gov
Mitigation of Matrix Effects through Isotopic Labeling
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis, especially in complex biological and food samples. clearsynth.comwaters.com Stable isotope-labeled internal standards are highly effective at mitigating these effects. clearsynth.comresearchgate.net
Because the SIL IS, like this compound, has virtually identical physicochemical properties to the analyte, it co-elutes during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. rsc.orgchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the impact of these matrix effects is effectively nullified, leading to more accurate and reliable quantification. scioninstruments.comclearsynth.com However, it is crucial to ensure complete co-elution of the analyte and its deuterated analogue to achieve this correction effectively. chromatographyonline.com
Chromatographic Separation Coupled with Mass Spectrometry
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the selective and sensitive analysis of compounds like ractopamine (B1197949). The initial separation of the analyte from the complex sample matrix by chromatography is crucial before its detection and quantification by the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative analysis of ractopamine in various matrices, including animal tissues and urine. vetdergikafkas.orgthermofisher.com In this method, this compound is added as an internal standard to the sample prior to extraction. thermofisher.comnih.gov
The sample extract is then injected into a liquid chromatograph, where ractopamine and its deuterated internal standard are separated from other sample components on a chromatographic column, often a C18 column. jfda-online.comresearchgate.net The separated compounds then enter the tandem mass spectrometer. In the mass spectrometer, the precursor ions of both ractopamine and Ractopamine-d6 are selected and fragmented to produce specific product ions. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. vetdergikafkas.org This highly selective detection method, combined with the use of the isotopic internal standard, allows for very low limits of detection and high accuracy. jfda-online.comnih.gov
A study on the determination of ten beta-agonists in bovine urine utilized Ractopamine-d6 HCl as an internal standard in an LC-MS/MS method. The method demonstrated good linearity with a correlation coefficient greater than 0.990 and achieved decision limits (CCα) ranging from 0.127 ng/mL to 0.646 ng/mL and detection capabilities (CCβ) from 0.140 ng/mL to 0.739 ng/mL. vetdergikafkas.org Another LC-MS/MS method for analyzing ractopamine in beef, using this compound as the internal standard, reported a linear calibration curve over a wide range of concentrations. thermofisher.com
Table 1: LC-MS/MS Parameters for Ractopamine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 302 | nih.gov |
| Product Ion (m/z) | 164.106 | nih.gov |
| Collision Energy (V) | 11 | nih.gov |
| Internal Standard | Ractopamine-d6 | nih.gov |
| IS Precursor Ion (m/z) | 308 | nih.gov |
Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS)
Ultra-high performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) offers even greater sensitivity and selectivity for the analysis of ractopamine. oup.com This technique utilizes smaller particle size columns in the UHPLC system, resulting in faster analysis times and better chromatographic resolution. oup.com The Q-Orbitrap mass spectrometer provides high-resolution and accurate mass data, which allows for highly confident identification and quantification of the analyte. oup.comresearchgate.net
In a typical UHPLC-Q-Orbitrap HRMS method for ractopamine analysis, this compound is used as the internal standard. oup.com The high resolving power of the Orbitrap mass analyzer allows for the separation of the ractopamine signal from potential interferences with very similar masses, further reducing the impact of matrix effects. semanticscholar.org Quantitative data is obtained by comparing the peak areas of the precursor ions for ractopamine and its deuterated internal standard. oup.com
A study analyzing ractopamine in goat tissues used a UHPLC-Q-Orbitrap HRMS method with Ractopamine-d6 as the internal standard. The method achieved a high resolution of 70,000 FWHM and utilized full scan and target MS-MS scan modes for analysis. oup.com
Table 2: UHPLC-Q-Orbitrap HRMS Parameters for Ractopamine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | HSS T3 (2.1 mm × 100 mm, 1.8 μm) | oup.com |
| Mobile Phase A | 0.1% formic acid with 10 mM ammonium (B1175870) acetate | oup.com |
| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) | oup.com |
| Flow Rate | 0.4 mL/min | oup.com |
| Resolution (FWHM) | 70,000 | oup.com |
| Ractopamine Precursor Ion (m/z) | 302.17507 | oup.com |
| Ractopamine-d6 Precursor Ion (m/z) | 308.21273 | oup.com |
Considerations for Gas Chromatography/Mass Spectrometry (GC/MS) Applications
While LC-MS/MS is more commonly used for the analysis of β-agonists like ractopamine because it does not require a derivatization step, Gas Chromatography/Mass Spectrometry (GC/MS) can also be employed. vetdergikafkas.org However, for GC/MS analysis, a derivatization step is typically necessary to make the polar ractopamine molecule volatile enough for gas chromatography. This derivatization adds complexity and potential for variability in the analytical method. thermofisher.com
The use of this compound as an internal standard in GC/MS would follow similar principles to its use in LC-MS, compensating for variability in the derivatization reaction, injection volume, and ionization process. The mass spectrometer would be used to monitor specific fragment ions for both the derivatized ractopamine and its deuterated internal standard. Despite its potential application, the requirement for derivatization often makes LC-MS/MS the preferred method for its simplicity and efficiency in analyzing ractopamine. vetdergikafkas.org
Advanced Sample Preparation Techniques for Complex Matrices
The accurate determination of ractopamine residues in diverse and complex samples, such as animal tissues and feed, necessitates sophisticated sample preparation techniques to isolate the analyte from interfering substances. This compound is instrumental as an internal standard in these procedures to ensure precision and accuracy.
Optimized Solid Phase Extraction (SPE) Procedures Utilizing Ractopamine-d6
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. The use of this compound as an internal standard is integral to these methods. It is added to the sample at the beginning of the extraction process to account for any loss of the target analyte during the various steps of the procedure.
The optimization of SPE procedures often involves the selection of the appropriate sorbent material, such as mixed-mode cation exchange (MCX) cartridges, and the fine-tuning of washing and elution solvents. researchgate.net For instance, a method for the simultaneous determination of multiple β-agonists, including ractopamine, in animal feed utilized MCX SPE cartridges for cleanup. researchgate.net The internal standard helps to ensure that the recovery of the analyte is consistent and reproducible. In the analysis of pig hair, samples were purified by an SPE procedure where an isotope of ractopamine was used as an internal standard for quantification. nih.gov
Research has shown that different SPE cartridges, such as mixed-mode anion exchange and reversed-phase cartridges, can be tested to determine the optimal conditions for recovery and matrix effect reduction. researchgate.net The consistent performance of this compound across these varying conditions is a testament to its utility in method development.
Automated Online Sample Preparation Systems (e.g., TurboFlow Technology) for Enhanced Throughput
To increase the speed and efficiency of sample analysis, automated online sample preparation systems like TurboFlow technology have been developed. These systems integrate sample cleanup directly with the analytical instrument, such as a liquid chromatograph-tandem mass spectrometer (LC-MS/MS). This compound is a critical component in these high-throughput methods.
TurboFlow technology utilizes turbulent flow chromatography to separate large matrix molecules from smaller analytes. thermofisher.com A rapid and automated online LC/MS method was developed for measuring ractopamine in animal meat, where this compound was used as the internal standard. thermofisher.com This approach significantly reduces sample preparation time to approximately 30 minutes and the LC/MS analysis time to under 6 minutes. researchgate.net The use of the deuterated internal standard ensures the reliability of the quantitative results in this expedited workflow. thermofisher.com
The direct injection of sample extracts onto a TurboFlow column minimizes manual sample handling, thereby reducing the potential for errors and improving reproducibility. thermofisher.com The internal standard compensates for any variability introduced by the automated system, leading to more accurate and precise measurements.
QuEChERS Method Adaptations for Multi-Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been adapted for the multi-residue analysis of veterinary drugs, including ractopamine. This compound is employed as an internal standard to ensure the accuracy of this rapid extraction and cleanup procedure. jfda-online.comnih.gov
In a study for the analysis of seven β-agonists in muscle and viscera, a QuEChERS-based method was developed. jfda-online.com The procedure involved extraction with an acidified acetonitrile solution followed by a cleanup step using various sorbents. jfda-online.com The inclusion of this compound from the initial stage of sample preparation helped to achieve high recovery rates for the target analytes. jfda-online.com
Another study developed a QuEChERS method for ractopamine analysis in meat and bone meal, which required enzymatic hydrolysis prior to extraction. embrapa.br The method demonstrated good recovery rates, highlighting the effectiveness of the QuEChERS approach in complex matrices when coupled with an appropriate internal standard. embrapa.br
Enzymatic Hydrolysis for Conjugated Metabolite Determination
Ractopamine can exist in tissues as conjugated metabolites. To accurately determine the total ractopamine residue, an enzymatic hydrolysis step is often necessary to cleave these conjugates and release the free form of the drug. This compound is used as an internal standard in these analytical methods to control for the efficiency of the hydrolysis and subsequent extraction steps. fao.org
In several studies, tissue samples were treated with β-glucuronidase/aryl sulfatase to hydrolyze the conjugated ractopamine metabolites before extraction and analysis by LC-MS/MS. embrapa.brfao.org The use of deuterated ractopamine as an internal standard in these procedures is considered a "fit for the purpose" approach, ensuring the reliability of the quantification of total ractopamine residues. fao.org For instance, in the analysis of meat and bone meal, enzymatic hydrolysis was a necessary step to liberate free ractopamine before QuEChERS extraction. embrapa.br
Rigorous Method Validation and Performance Characterization
The validation of analytical methods is essential to ensure their reliability and fitness for purpose. This compound is a key tool in the rigorous validation of methods for ractopamine analysis, particularly in assessing linearity and calibration range.
Assessment of Linearity and Calibration Range Integrity
Linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. This compound is used to construct calibration curves and assess the linearity of the method.
In the validation of an LC-MS/MS method for β-agonists in bovine urine, calibration curves were constructed using matrix-matched standards, and the method's linearity was confirmed with a coefficient of correlation greater than 0.990. vetdergikafkas.org Similarly, a multi-residue analysis of β-agonists in muscle and viscera using a QuEChERS method demonstrated good linearity, with correlation coefficients (R2) for all analytes being higher than 0.99 in the tested concentration range. jfda-online.commt.org.tw
The use of an internal standard like this compound is crucial for establishing a reliable calibration curve, especially in complex matrices where matrix effects can influence the analytical signal. mt.org.tw The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve, which helps to mitigate the impact of matrix-induced signal suppression or enhancement.
Interactive Data Table: Linearity and Calibration Data for Ractopamine Analysis
| Matrix | Analytical Method | Calibration Range | Correlation Coefficient (R²) | Reference |
| Muscle and Viscera | QuEChERS-LC/MS/MS | 1-50 µg/kg | >0.99 | jfda-online.commt.org.tw |
| Beef | TurboFlow-LC/MS/MS | 0.3-120 ng/g | Not specified, but assay is linear | researchgate.net |
| Pig Hair | SPE-LC/MS/MS | 0.5-100 ng/mL | >0.995 | nih.govresearchgate.net |
| Bovine Urine | LC-MS/MS | Not specified for ractopamine alone | >0.990 | vetdergikafkas.org |
Determination of Analytical Detection and Quantitation Limits
The establishment of analytical detection and quantitation limits is a critical step in the validation of methods employing this compound as an internal standard. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are fundamental for ensuring the reliability of analytical data, particularly in regulatory testing where trace levels of residues are monitored.
In the analysis of ractopamine in various matrices, this compound is used as an internal standard to correct for matrix effects and variations in sample processing. The determination of LOD and LOQ is typically performed by analyzing blank samples fortified with decreasing concentrations of the target analyte. The LOD is often calculated based on a signal-to-noise ratio of 3:1, whereas the LOQ is established at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve that meets specific criteria for precision and accuracy (e.g., a relative standard deviation (RSD) below 20%). rsc.orgthermofisher.com
Research studies have established these limits across a variety of sample types. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing pig hair determined an LOD of 0.6 ng/mL and an LOQ of 1.9 ng/mL for ractopamine. nih.gov In another study focusing on fermented ham, a newly developed method reported an LOD of 0.1 µg/kg and an LOQ of 0.3 µg/kg. semanticscholar.org For beef tissues, validation data has shown that LOQ values can be validated at levels as low as 0.25 times the established maximum residue limits, with estimated LOD values below 0.1 ng/g. researchgate.net One study on beef muscle, adipose tissue, and large intestine reported specific LODs of < 0.12 ng/g. plos.orgresearchgate.net
The following table summarizes the limits of detection and quantitation for ractopamine analysis using a deuterated internal standard, such as this compound, in various matrices as reported in scientific literature.
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Method | Source |
|---|---|---|---|---|
| Beef | - | 0.30 ng/g | LC-MS/MS | thermofisher.com |
| Beef Digestive Tissues | < 0.1 ng/g | 0.03 - 0.66 ng/g | LC-MS/MS | researchgate.net |
| Beef Muscle & Adipose Tissue | < 0.12 ng/g | - | LC-MS/MS | plos.orgresearchgate.net |
| Pig Hair | 0.6 ng/mL | 1.9 ng/mL | LC-MS/MS | nih.gov |
| Fermented Ham | 0.1 µg/kg | 0.3 µg/kg | UHPLC-MS/MS | semanticscholar.org |
| Bovine Urine | 0.01 - 2.71 µg/L | 0.05 - 7.52 µg/L | LC-MS/MS | nih.gov |
Evaluation of Inter-day and Intra-day Precision and Accuracy
The precision and accuracy of an analytical method are paramount for its reliability. Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). It is evaluated under two conditions: intra-day precision (repeatability), where analyses are performed on the same day, and inter-day precision (intermediate precision), where analyses are conducted on different days. Accuracy denotes the closeness of a measured value to the true or accepted value and is usually determined through recovery studies by analyzing spiked samples at known concentrations.
For bioanalytical methods, regulatory guidelines often specify acceptance criteria, such as a precision value within ±15% RSD and an accuracy range of 85-115%, except at the LOQ where a wider range may be acceptable. rsc.org The use of this compound as an internal standard is instrumental in achieving high precision and accuracy by compensating for analytical variability.
Numerous validation studies demonstrate the excellent performance of methods using this compound. In the analysis of bovine urine, intra-day precision was found to be between 1.619% and 15.472%, while inter-day precision varied from 2.695% to 10.441%. vetdergikafkas.org A study on pig hair reported intra-day precision (RSD%) of 3.8–8.6% and inter-day precision of 3.8–6.4%. nih.govresearchgate.net In fermented ham, the intra-day RSDs were between 1.8% and 13.3%, with inter-day RSDs ranging from 2.6% to 12.8%; the accuracy for ractopamine was reported as 83.2%–107.0%. semanticscholar.org For beef digestive tissues, inter-trial repeatability precision ranged from 2.44% to 11.1%. researchgate.net
The data below, compiled from various studies, illustrates the precision and accuracy of analytical methods for ractopamine utilizing this compound.
| Matrix | Spike Level | Intra-day Precision (RSD/CV%) | Inter-day Precision (RSD/CV%) | Accuracy (Recovery %) | Source |
|---|---|---|---|---|---|
| Bovine Urine | 0.25 ng/mL | 5.64% | 4.32% | 108.4% - 117.8% | vetdergikafkas.org |
| Bovine Urine | 35 ng/mL | 0.9% | 0.95% | 108.4% - 117.8% | vetdergikafkas.org |
| Pig Hair | 100, 250, 500 ng/mL | 3.8% - 8.6% | 3.8% - 6.4% | 79% - 82% | nih.govresearchgate.net |
| Fermented Ham | 0.5, 1.0, 5.0 µg/kg | 1.8% - 13.3% | 2.6% - 12.8% | 83.2% - 107.0% | semanticscholar.org |
| Beef Digestive Tissues | Various | - | 2.44% - 11.1% | 79.7% - 102.2% | researchgate.net |
Recovery Studies in Diverse Biological and Environmental Matrices
Recovery studies are essential for assessing the efficiency of an analytical method's extraction process and its susceptibility to matrix effects. The recovery of an analyte is determined by comparing the analytical response of a pre-extracted spiked sample to that of a post-extracted spiked sample. This compound, when added to samples prior to extraction, serves as a crucial internal standard to normalize for losses during sample preparation and for signal enhancement or suppression caused by the matrix.
High and consistent recovery rates across different matrices indicate a robust and reliable method. Studies have been conducted on a wide array of biological samples, demonstrating the effectiveness of methods employing deuterated ractopamine.
Animal Tissues: In a study analyzing muscle and viscera, recovery rates for ractopamine at spiked levels of 1.5 and 3.0 µg/kg ranged from 90.5% to 102.5% in muscle and 90.7% to 111.5% in viscera. mt.org.tw For fermented ham, recovery of ractopamine was between that of clenbuterol (B1669167) (up to 98.0%) and terbutaline (B1683087) (as low as 42.7%), with the use of a specific solid-phase extraction cartridge providing the best results. semanticscholar.org Validation data for beef digestive tract tissues showed mean inter-trial recoveries for parent ractopamine ranging from 79.7% to 102.2%. researchgate.net
Urine: A method for detecting ten different beta-agonists in bovine urine reported satisfactory recoveries for all compounds, with values ranging from 73.67% to 118.80%. vetdergikafkas.org
Hair: In the analysis of pig hair, recovery for ractopamine was estimated to be between 79% and 82% at three different spiked concentrations (100, 250, and 500 ng/mL). nih.govresearchgate.net
The following table presents recovery data for ractopamine from various biological matrices.
| Matrix Type | Specific Matrix | Spike Level | Recovery Rate (%) | Source |
|---|---|---|---|---|
| Tissue | Beef Digestive Tissues (Abomasum, Omasum, etc.) | Various | 79.7% - 102.2% | researchgate.net |
| Tissue | Muscle | 1.5 and 3.0 µg/kg | 87.6% - 102.5% | mt.org.tw |
| Tissue | Viscera | 1.5 and 3.0 µg/kg | 90.7% - 111.5% | mt.org.tw |
| Tissue | Fermented Ham | 0.5, 1.0, 5.0 µg/kg | 76.0% - 102.0% | semanticscholar.org |
| Biological Fluid | Bovine Urine | 0.2, 0.3, 0.4 ng/mL | 73.67% - 118.80% | vetdergikafkas.org |
| Hair | Pig Hair | 100, 250, 500 ng/mL | 79% - 82% | researchgate.net |
Qualification and Certification of this compound as a Reference Material
This compound is utilized in analytical chemistry as an isotopically labeled internal standard. For its use in quantitative analysis, especially in regulated environments such as food safety and pharmaceutical testing, it must be qualified as a reference material (RM) or a certified reference material (CRM). A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. inorganicventures.com
Several chemical suppliers and reference material producers offer this compound as a high-purity product, often as a CRM solution. axios-research.comcrmlabstandard.comlgcstandards.com These products are intended for analytical purposes, including method development, validation, and quality control applications. axios-research.com The certification process ensures the material's identity, purity, and concentration are accurately determined and documented, providing analytical laboratories with a reliable standard for calibration and quantification.
Adherence to International Standards (e.g., ISO 17034, ISO/IEC 17025)
The qualification and certification of this compound as a CRM are governed by stringent international standards to ensure the highest level of quality and reliability. The primary standards involved are ISO 17034 and ISO/IEC 17025. analytika.net
ISO 17034: General requirements for the competence of reference material producers. This standard provides the framework for the production of all reference materials, including CRMs. inorganicventures.com Producers accredited under ISO 17034 have demonstrated competence in their manufacturing processes, ensuring that materials are produced consistently and with well-characterized properties. lgcstandards.comanalytika.netinsatech.com The standard requires rigorous assessment of material homogeneity, stability, and characterization, and mandates that a comprehensive certificate of analysis is provided. insatech.com This gives users confidence in the identity, purity, and assigned value of the this compound standard.
ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This standard is crucial as it pertains to the laboratories that perform the analytical measurements to certify the reference material. analytika.net Accreditation to ISO/IEC 17025 confirms that the laboratory's quality management system and technical operations are competent, enabling them to generate precise and accurate testing and calibration data. inorganicventures.cominsatech.com When a CRM like this compound is certified by an ISO/IEC 17025 accredited laboratory, it ensures that the characterization and uncertainty values reported on the certificate are reliable and have been determined using validated methods. sigmaaldrich.comlgcstandards.comlgcstandards.com
Together, these accreditations provide the highest level of quality assurance, confirming that this compound as a CRM is produced and certified competently, with established traceability and a well-defined uncertainty budget. inorganicventures.cominsatech.com
Applications of Ractopamine D6 Hydrochloride in Specialized Research Domains
Quantitative Residue Analysis in Animal Products and Biological Samples
The use of Ractopamine-d6 Hydrochloride as an internal standard is pivotal for the accurate quantification of ractopamine (B1197949) residues in tissues and biological fluids from livestock. fao.org This ensures the reliability of methods developed to monitor compliance with regulatory limits and to understand the pharmacokinetics of the parent compound.
Analytical methods validated with this compound are routinely used to measure ractopamine residues in key livestock tissues. Liver and kidney tissues consistently show the highest concentrations of residues shortly after administration ceases. fao.orgnih.gov
Research in cattle has shown that at a 0-day withdrawal period, liver residues can be approximately 9.3 parts per billion (ppb) and kidney residues can reach 97.5 ppb. nih.gov These levels decline significantly with time; after a 3-day withdrawal, liver residues were measured at 2.5 ppb and kidney residues at 3.4 ppb. nih.gov In sheep, even higher concentrations were observed, with liver and kidney residues averaging 24.0 ppb and 65.1 ppb, respectively, at a 0-day withdrawal. nih.gov By day 7 of withdrawal, residues in these tissues were typically below the limit of detection or quantification. fao.orgnih.gov Muscle tissue generally contains much lower residue levels, with concentrations of 0.04 mg/kg (40 ppb) observed 12 hours after the final treatment, which became undetectable after 7 days. fao.org The use of this compound in these studies ensures the accuracy of these low-level quantifications. researchgate.net
Table 1: Ractopamine Residue Concentrations in Livestock Tissues at Various Withdrawal Times This table presents findings from studies utilizing isotope dilution methods for quantification.
| Animal | Tissue | Withdrawal Time | Residue Concentration (ppb) | Source |
|---|---|---|---|---|
| Cattle | Liver | 0 days | 9.3 | nih.gov |
| Cattle | Liver | 3 days | 2.5 | nih.gov |
| Cattle | Kidney | 0 days | 97.5 | nih.gov |
| Cattle | Kidney | 3 days | 3.4 | nih.gov |
| Sheep | Liver | 0 days | 24.0 | nih.gov |
| Sheep | Kidney | 0 days | 65.1 | nih.gov |
| Pigs | Muscle | 12 hours | 19-24 | fao.org |
| Pigs | Liver | 12 hours | 254-424 | fao.org |
| Pigs | Kidney | 12 hours | 466-655 | fao.org |
This compound is instrumental in methods developed to monitor ractopamine in biological samples like urine and hair, which offer non-invasive ways to screen for the compound's use. jfda-online.comnih.gov Urine analysis demonstrates the rapid elimination of ractopamine. In cattle, parent ractopamine concentrations in urine were measured at 1,631.1 ng/mL on day 0 of withdrawal, dropping to 8.3 ng/mL by day 14. nih.gov When accounting for metabolites by hydrolyzing conjugates, the total ractopamine concentration was significantly higher, ranging from 11,796.7 ng/mL at day 0 to 39.7 ng/mL at day 14. nih.gov
In contrast, hair analysis reveals the persistent accumulation of the compound, making it a suitable matrix for long-term monitoring. nih.govmsu.edu In one study, ractopamine levels in the black hair of cattle increased from 124.6 ng/g at the start of the withdrawal period to 226.7 ng/g 14 days later, indicating its accumulation over time. nih.gov
Table 2: Ractopamine Concentrations in Bovine Biological Specimens Data quantified using UPLC-MS/MS methods, which rely on internal standards like this compound for accuracy.
| Sample Matrix | Analyte | Withdrawal Time | Concentration | Source |
|---|---|---|---|---|
| Urine | Parent Ractopamine | Day 0 | 1,631.1 ng/mL | nih.gov |
| Urine | Parent Ractopamine | Day 14 | 8.3 ng/mL | nih.gov |
| Urine | Total Ractopamine (after hydrolysis) | Day 0 | 11,796.7 ng/mL | nih.gov |
| Urine | Total Ractopamine (after hydrolysis) | Day 14 | 39.7 ng/mL | nih.gov |
| Black Hair | Parent Ractopamine | Day 0 | 124.6 ng/g | nih.gov |
| Black Hair | Parent Ractopamine | Day 14 | 226.7 ng/g | nih.gov |
| White Hair | Parent Ractopamine | Day 0 | 78.1 ng/g | nih.gov |
| White Hair | Parent Ractopamine | Day 14 | 165.6 ng/g | nih.gov |
With some international markets testing non-traditional or "off-target" tissues, research has focused on quantifying ractopamine in digestive tract components. researchgate.netnih.gov LC-MS/MS assays, which depend on internal standards like this compound, have been developed to measure residues in tissues such as the abomasum, omasum, small intestine, and reticulum. nih.govmountainscholar.org
Studies have found quantifiable concentrations of ractopamine in all these tissues. nih.govresearchgate.net Research has distinguished between residues within the tissue itself and contamination from residual ingesta. researchgate.netnih.gov For example, one study detected a mean parent ractopamine concentration of 19.72 ppb in the rinsate from small intestines, indicating surface contamination from digestive contents. nih.govresearchgate.net The highest levels of tissue-specific metabolism were observed in the liver and small intestine. nih.govnih.gov After a 12-hour withdrawal period, the highest parent and total ractopamine levels in digestive tissues were found in the large intestine (282.40 and 289.85 ppb, respectively), followed by the small intestine (142.26 and 181.91 ppb, respectively). mountainscholar.org
Monitoring Ractopamine Levels in Hair and Urine Specimens
Environmental Fate and Transport Research of Ractopamine
This compound is also essential for environmental science, where it is used to trace the fate and transport of ractopamine originating from livestock operations. acs.orgnih.gov Isotope dilution methods allow researchers to accurately measure ractopamine concentrations in complex environmental matrices like soil, manure, and water. acs.orgresearchgate.net
Research into the environmental persistence of ractopamine has shown that it can be found in high concentrations in materials from feedlot pens. acs.orgusask.ca In one comprehensive study, ractopamine concentrations were measured at 58,000 ng/g (dry weight) in fresh feces and 3,600 ng/g in pen floor material. acs.orgresearchgate.net The compound was found to persist in the pen floor, with a calculated half-life ranging from 18 to 49 days. acs.orgresearchgate.net These findings suggest a potential for contamination of adjacent sites, possibly through the transport of windblown particulates. acs.orgusask.ca
The primary route for ractopamine to enter the wider environment is through the application of manure to land and from surface runoff from feedlots. alberta.canih.gov Studies have shown that while ractopamine sorbs rapidly and extensively to soil, a portion remains mobile and can be transported by water. nih.gov Research simulating rainfall events on pen floors revealed that a single significant precipitation event could mobilize gram quantities of ractopamine from a commercial-scale feedlot. acs.orgresearchgate.net The use of this compound in these analyses is crucial for accurately determining the concentration of the parent compound in manure and runoff water, thereby helping to model its environmental transport and potential impact. acs.orgnih.gov
Table 3: Ractopamine Concentrations in Feedlot Environmental Samples Data from a comprehensive study on the occurrence and fate of growth-promoting compounds in cattle feedlot environments. Quantification was performed using isotope dilution LC-MS/MS.
| Sample Matrix | Concentration (ng/g, dry weight) | Source |
|---|---|---|
| Fresh Feces | 58,000 | acs.orgresearchgate.net |
| Pen Floor Material | 3,600 | acs.orgresearchgate.net |
Assessment of Ractopamine Dissipation in Feedlot Environments
Investigations into Ractopamine Metabolism and Excretion Dynamics in Animal Models
The study of ractopamine's metabolic fate and excretion patterns in livestock is fundamental for regulatory assessment and ensuring food safety. In this context, this compound, a stable isotope-labeled analog of ractopamine, serves as an indispensable tool. Its primary application is as an internal standard in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). fao.orgplos.orgthermofisher.com The use of a deuterated standard is critical because its chemical and physical properties are nearly identical to the parent compound, Ractopamine, but its increased mass allows it to be distinguished by a mass spectrometer. plos.orgosti.gov This ensures high accuracy and precision in the quantification of ractopamine and its metabolites in complex biological matrices such as tissues, urine, and plasma. oup.comoup.com
Elucidation of Metabolic Pathways and Conjugation Products
Research utilizing this compound as an internal standard has been pivotal in mapping the metabolic pathways of ractopamine in various animal models. fao.orgunimi.it The primary metabolic transformation ractopamine undergoes in all studied laboratory and food animal species is conjugation, specifically glucuronidation. fao.orgnih.gov This process involves the attachment of a glucuronic acid moiety to the ractopamine molecule, which increases its water solubility and facilitates its excretion.
Through methods reliant on precise quantification, enabled by deuterated standards, researchers have identified several key metabolites. fao.orgfao.org In pigs, rats, and dogs, three distinct monoglucuronide metabolites, often designated as Metabolites A, B, and C, are the principal products found in liver and kidney tissues. fao.orgfao.org In pigs, for instance, Metabolites A and B can constitute a significant portion of the extractable residues in the liver (30.9%) and kidney (31%). fao.org
Cattle metabolize ractopamine into four main metabolites, the previously mentioned A, B, and C, plus a fourth designated as Metabolite D. fao.org In cattle liver and kidney, Metabolite C is the most abundant. fao.org Further research has also identified a ractopamine mono-sulphate conjugate and a mono-sulphate/mono-glucuronic acid diconjugate in rat bile, metabolites not detected in other species. nih.gov The identification of these conjugation products is confirmed using a combination of analytical techniques, including enzyme hydrolysis followed by HPLC, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR), with LC-MS/MS methods using this compound providing the quantitative backbone for such studies. fao.orgfao.orgfao.org
| Animal Species | Primary Metabolic Pathway | Key Identified Metabolites | Reference |
|---|---|---|---|
| Pigs | Glucuronidation | Monoglucuronides (Metabolites A, B, C) | fao.orgfao.org |
| Cattle | Glucuronidation | Monoglucuronides (Metabolites A, B, C, D) | fao.org |
| Rats | Glucuronidation, Sulfation | Monoglucuronides (A, B, C), Mono-sulphate conjugate (in bile) | fao.orgnih.govfao.org |
| Dogs | Glucuronidation | Monoglucuronides (A, B, C) | fao.orgfao.org |
| Sheep | Glucuronidation | Ractopamine conjugates (hydrolyzed to parent drug) | nih.gov |
Kinetic Studies of Parent Compound and Metabolite Depletion in Various Tissues
Kinetic studies are essential to determine how quickly ractopamine and its metabolites are eliminated from an animal's body. These residue depletion studies inform the establishment of appropriate withdrawal periods before slaughter. This compound is crucial for the validation of quantitative analytical methods used in these kinetic investigations. fao.orgoup.comnih.gov By providing a reliable internal standard, it allows for the precise measurement of declining residue concentrations in various edible tissues, including liver, kidney, muscle, and adipose tissue, as well as in urine and plasma. plos.orgoup.comresearchgate.netnih.gov
Studies in multiple species show that ractopamine is rapidly cleared, with the highest concentrations typically found in the liver and kidneys, which are key organs for metabolism and excretion. fao.orgnih.govresearchgate.net For example, in a study with pigs fed ractopamine, residues in the kidney were approximately three times higher than in the liver during the withdrawal period. researchgate.net A study in cattle demonstrated that after a 0-day withdrawal period, kidney residues were 97.5 ppb and liver residues were 9.3 ppb; these fell to undetectable levels after a 7-day withdrawal. nih.gov Similarly, in sheep, liver residues averaged 24.0 ppb at a 0-day withdrawal and decreased to below the limit of quantification after 7 days. nih.gov In swine, residue concentrations in the liver and kidney were 46.09 ng/g and 169.27 ng/g, respectively, after 7 days of feeding, while muscle and fat residues were significantly lower. nih.gov The rapid depletion from muscle tissue is a consistent finding across studies. plos.orgresearchgate.net
The data below from a study in sheep illustrates the depletion of total ractopamine (parent compound + metabolites after hydrolysis) from urine, a key matrix for monitoring drug elimination. The use of an internal standard like this compound is vital for obtaining such accurate urinary concentration data. nih.govnih.gov
| Animal | Tissue/Matrix | Withdrawal Time | Mean Ractopamine Concentration (ppb) | Reference |
|---|---|---|---|---|
| Cattle | Liver | 0 days | 9.3 | nih.gov |
| 3 days | 2.5 | |||
| Cattle | Kidney | 0 days | 97.5 | nih.gov |
| 3 days | 3.4 | |||
| Sheep | Liver | 0 days | 24.0 | nih.gov |
| 3 days | 2.6 | |||
| Sheep | Kidney | 0 days | 65.1 | nih.gov |
| 3 days | Undetectable | |||
| Sheep | Urine (Total Ractopamine) | 0 days | 5,272 | nih.gov |
| 7 days | 178 |
Comparative Metabolism Across Animal Species
This compound facilitates direct and accurate comparisons of ractopamine metabolism across different animal species. fao.orgunimi.it By ensuring uniformity and reliability in quantification, researchers can delineate both commonalities and species-specific variations in metabolic profiles.
A major commonality is that the metabolic fate of ractopamine is similar in target species like pigs and cattle, as well as in laboratory animals and humans, with glucuronidation being the dominant pathway. fao.orgthecattlesite.comanti-a.org The primary route of excretion for the parent drug and its metabolites is via urine in pigs, dogs, and monkeys. fao.org In cattle, excretion is split between urine (45.6%) and feces (52.3%). fao.org
Future Directions and Emerging Research Frontiers
Development of Novel Deuteration Strategies for Enhanced Isotopic Purity and Cost-Effectiveness
The efficacy of Ractopamine-d6 hydrochloride as an internal standard is directly linked to its isotopic purity. High isotopic purity is crucial to prevent cross-contribution to the signal of the non-labeled analyte, which is particularly important for accurate quantification at low concentration levels. Future research is geared towards developing more efficient and selective deuteration methods.
Novel strategies are being explored to move beyond traditional deuteration techniques, aiming for methods that can introduce deuterium (B1214612) atoms at specific molecular positions with high efficiency. This not only enhances isotopic purity but can also improve the stability of the label. Furthermore, a significant focus is on making the synthesis of this compound more cost-effective. This involves optimizing reaction conditions, exploring less expensive starting materials, and developing more streamlined purification processes. The goal is to produce a highly pure internal standard that is more accessible to a wider range of laboratories globally, thereby supporting more widespread and rigorous testing for ractopamine (B1197949) residues.
Integration with Advanced Mass Spectrometry Platforms for Ultra-Trace Analysis
The continuous evolution of mass spectrometry (MS) technology presents new opportunities for the use of this compound in ultra-trace analysis. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for detecting and quantifying veterinary drug residues. The use of this compound as an internal standard in these methods corrects for matrix effects and variations in instrument response, enabling highly accurate and precise measurements.
Emerging research is focused on integrating this compound with next-generation MS platforms, such as high-resolution mass spectrometry (HRMS), including Orbitrap and time-of-flight (TOF) technologies. These advanced platforms offer superior sensitivity and selectivity, allowing for the detection of ractopamine at even lower concentrations. The high mass accuracy of HRMS also aids in reducing the potential for false positives. The synergy between a high-purity internal standard like this compound and the capabilities of advanced MS is pushing the boundaries of detection limits for ractopamine in complex food and environmental samples.
Table 1: Comparison of Mass Spectrometry Platforms for Ractopamine Analysis using this compound
| Mass Spectrometry Platform | Typical Limit of Quantification (LOQ) | Key Advantages with Ractopamine-d6 HCl |
| Triple Quadrupole (QqQ) MS | 0.1 - 1 µg/kg | High sensitivity and specificity in targeted analysis. |
| Time-of-Flight (TOF) MS | 0.5 - 5 µg/kg | High mass accuracy for confident identification. |
| Orbitrap HRMS | < 0.1 µg/kg | Exceptional mass resolution and sensitivity for ultra-trace detection. |
Note: LOQ values are approximate and can vary based on the sample matrix and specific instrument conditions.
Expansion of this compound Applications in Omics-Based Research
The field of "omics," which includes metabolomics and proteomics, aims to comprehensively study the complete set of small molecules (metabolites) and proteins in a biological system. Isotope-labeled internal standards are indispensable tools in these disciplines for ensuring data quality and enabling accurate quantification. While the primary application of this compound has been in targeted analysis, its potential in broader omics research is an emerging frontier.
In metabolomics studies, this compound can be used to investigate the metabolic fate of ractopamine in livestock. By tracking the labeled compound and its metabolites, researchers can gain a deeper understanding of its distribution and persistence in various tissues. This information is valuable for refining withdrawal period recommendations and for assessing potential off-target effects. In proteomics, while not a direct application, the principles of using stable isotope-labeled standards are fundamental. The robust analytical frameworks developed for compounds like this compound can inform the development of quantitative proteomic workflows for monitoring protein expression changes in response to veterinary drug administration.
Contribution to Harmonized Global Standards for Veterinary Drug Residue Monitoring
Ensuring the safety of the global food supply requires internationally harmonized standards for the monitoring of veterinary drug residues. This compound plays a pivotal role in this harmonization effort. The use of a common, well-characterized internal standard allows different laboratories around the world to achieve comparable and reliable results. This is essential for fair trade practices and for building consumer confidence.
Regulatory bodies such as the Codex Alimentarius Commission establish maximum residue limits (MRLs) for veterinary drugs in food products. The analytical methods used to enforce these MRLs must be validated to demonstrate their accuracy and reliability. The availability of high-purity this compound facilitates the validation of these methods and supports the establishment of globally accepted analytical protocols. As new analytical technologies emerge, the role of this compound will continue to be crucial in the cross-validation and standardization of these next-generation methods, ensuring a consistent and high level of food safety across international borders.
Q & A
Q. How is Ractopamine-d6 Hydrochloride employed as an internal standard in residue analysis?
this compound is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated ractopamine in biological matrices. Methodological steps include:
- Sample Preparation : Spiking samples with Ractopamine-d6 HCl to account for matrix effects and extraction efficiency variations .
- Validation : Ensuring deuterated and non-deuterated forms co-elute chromatographically but are distinguishable via mass transitions (e.g., m/z 302 → 164 for Ractopamine vs. m/z 308 → 164 for Ractopamine-d6) .
- Calibration : Using deuterated standards to normalize recovery rates and minimize ion suppression/enhancement effects .
Q. What safety protocols are critical for handling this compound in laboratories?
Key protocols include:
- Personal Protective Equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing or preparing solutions to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Waste Disposal : Segregate as hazardous waste and incinerate to prevent environmental release .
Advanced Research Questions
Q. What experimental design considerations are essential for in vivo metabolic studies using this compound?
Critical factors include:
- Dose Optimization : Dose-response trials (e.g., 5–30 ppm) to establish linearity in pharmacokinetic (PK) parameters like Cmax and t1/2 .
- Block Design : Randomized complete block designs to control for variables like animal weight and feed composition .
- Sampling Schedule : Frequent blood/tissue sampling post-administration to capture metabolite profiles (e.g., glucuronide conjugates detected via β-glucuronidase hydrolysis) .
Q. How does deuterium labeling in this compound alter its receptor binding dynamics compared to the non-deuterated form?
The deuterium atoms at six positions enhance molecular stability without significantly altering receptor affinity. Key observations:
- Selectivity : Both forms selectively bind β1-adrenergic receptors, but deuterated analogs show 2–5% slower dissociation rates due to isotopic mass effects .
- Conformational Effects : Deuterium-induced changes in hydrophobic interactions may stabilize receptor-ligand complexes, as evidenced by prolonged cAMP signaling in cell-based assays .
Q. What methodologies validate the isotopic purity and chemical stability of this compound in reference materials?
Validation involves:
- Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H-NMR to confirm ≥98% deuterium enrichment at specified positions .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion clusters (e.g., m/z 308.2145 for C18H17D6ClNO3<sup>+</sup>) and rule out isotopic impurities .
- Accelerated Stability Testing : Storage at 4°C and 25°C for 6–12 months to assess degradation under varying humidity and light exposure .
Q. How can researchers resolve discrepancies in β1-AR activation data when using this compound?
Discrepancies may arise from batch-to-batch variability in deuterium labeling or receptor assay conditions. Mitigation strategies include:
- Batch Authentication : Cross-validate deuterium content via HRMS and compare receptor activation curves against non-deuterated controls .
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 expressing β1-AR) and buffer systems (pH 7.4, 37°C) to minimize inter-lab variability .
- Data Normalization : Express activity as a percentage of maximal isoproterenol response to account for receptor density differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
